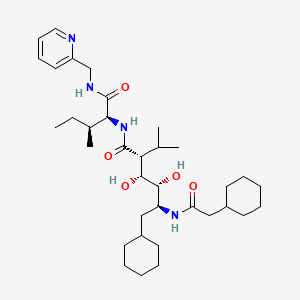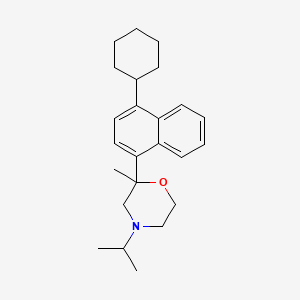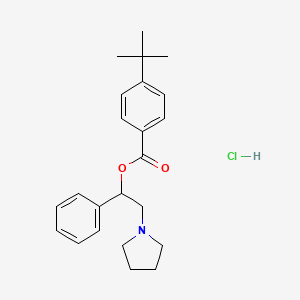
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is a complex organic compound that features a benzoic acid derivative esterified with a pyrrolidinylmethylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride typically involves the esterification of p-tert-butylbenzoic acid with an appropriate alcohol derivative. The reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction may proceed as follows:
- p-tert-Butylbenzoic acid reacts with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of an acid catalyst.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-tert-Butylbenzoic acid: A simpler derivative used in alkyd resins and other industrial applications.
Benzoic acid: A widely used preservative and precursor in organic synthesis.
Benzyl esters: Commonly used in organic synthesis for protecting carboxylic acids.
Uniqueness
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is unique due to its combination of a bulky tert-butyl group and a pyrrolidinylmethylbenzyl ester, which imparts distinct steric and electronic properties. These features make it valuable for specific synthetic and research applications where such properties are desired.
Eigenschaften
CAS-Nummer |
102762-28-7 |
|---|---|
Molekularformel |
C23H30ClNO2 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-tert-butylbenzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-23(2,3)20-13-11-19(12-14-20)22(25)26-21(17-24-15-7-8-16-24)18-9-5-4-6-10-18;/h4-6,9-14,21H,7-8,15-17H2,1-3H3;1H |
InChI-Schlüssel |
RYUMRYJZXLAIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
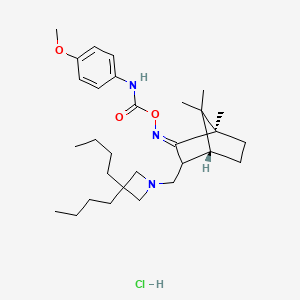
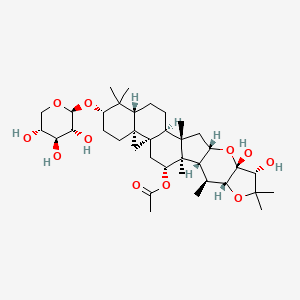
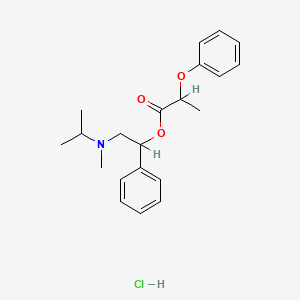
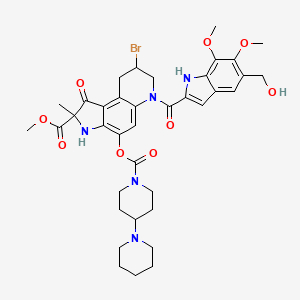

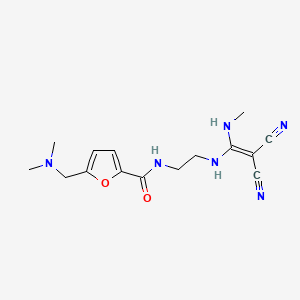
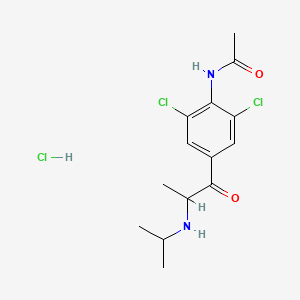
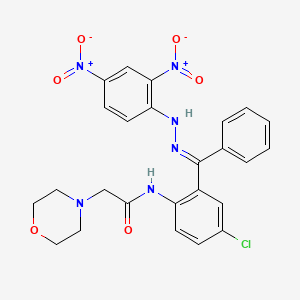
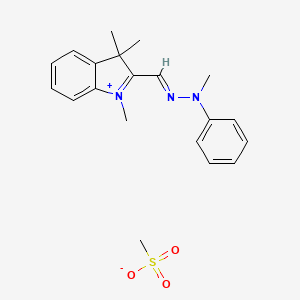

![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
